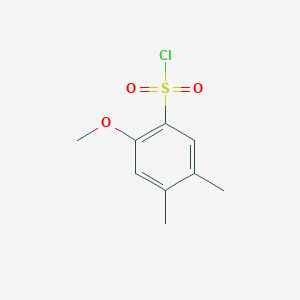
6-(Methylamino)pyridin-2(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
There are several methods for synthesizing pyridine derivatives. For instance, a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to “6-(Methylamino)pyridin-2(1H)-one”, have been studied for their synthetic routes and reactivity . Additionally, the catalytic protodeboronation of pinacol boronic esters has been reported .Wissenschaftliche Forschungsanwendungen
Anti-Fibrotic Activity
The pyrimidine moiety in 6-(Methylamino)pyridin-2(1H)-one has been employed in designing privileged structures for medicinal chemistry. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Specifically, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising anti-fibrosis effects, inhibiting collagen expression and hydroxyproline content in vitro. These compounds hold potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including 6-(Methylamino)pyridin-2(1H)-one, have been investigated for their antimicrobial activity . Researchers have explored their effectiveness against various pathogens, making them valuable candidates for combating infections.
Antiviral Applications
Similar to antimicrobial properties, pyrimidine-based compounds exhibit antiviral effects. Researchers have studied the potential of 6-(Methylamino)pyridin-2(1H)-one derivatives against viral infections . These compounds may play a role in inhibiting viral replication or entry.
Antitumor Potential
Pyrimidine-containing compounds have been explored as antitumor agents. While specific studies on 6-(Methylamino)pyridin-2(1H)-one are limited, its structural similarity to other pyrimidines suggests potential antitumor activity . Further research is needed to validate this application.
Other Pharmacological Activities
Beyond the mentioned fields, pyrimidine derivatives have been investigated for various other pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibition properties. While direct evidence for 6-(Methylamino)pyridin-2(1H)-one in these areas is scarce, its pyrimidine core warrants exploration .
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety serves as a privileged structure in medicinal chemistry . Researchers continue to explore novel heterocyclic compounds based on this core, aiming to discover new drug candidates. 6-(Methylamino)pyridin-2(1H)-one contributes to this field by providing a scaffold for further modifications and drug design.
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “6-(Methylamino)pyridin-2(1H)-one” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Additionally, the development of environmentally friendly synthesis techniques could be a promising area of research .
Wirkmechanismus
Target of Action
The primary target of 6-(Methylamino)pyridin-2(1H)-one is the clotting protein thrombin . Thrombin plays a crucial role in the coagulation cascade, which is a series of reactions designed to stop bleeding after injury. By targeting thrombin, this compound can influence blood clotting and potentially serve as an anticoagulant .
Mode of Action
6-(Methylamino)pyridin-2(1H)-one works by inhibiting the action of protoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of heme, a component of hemoglobin, which is essential for oxygen transport in the body. By inhibiting PPO, this compound can disrupt heme synthesis and thus affect various biological processes .
Biochemical Pathways
The inhibition of PPO by 6-(Methylamino)pyridin-2(1H)-one affects the heme biosynthesis pathway . This can lead to a decrease in the production of hemoglobin, affecting the oxygen-carrying capacity of red blood cells. The downstream effects of this disruption can include symptoms of anemia, such as fatigue and weakness .
Pharmacokinetics
The compound’s chemical structure suggests that it may be moderately persistent and mobile in the body
Result of Action
The molecular and cellular effects of 6-(Methylamino)pyridin-2(1H)-one’s action primarily involve the disruption of heme biosynthesis . This can lead to a decrease in hemoglobin levels, affecting the oxygen-carrying capacity of red blood cells. The cellular effects can include changes in red blood cell morphology and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Methylamino)pyridin-2(1H)-one. For example, the compound’s activity may be affected by the pH of the environment, as enzymes like PPO often have optimal activity at specific pH levels . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
6-(methylamino)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-5-3-2-4-6(9)8-5/h2-4H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIAPUZOHEKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
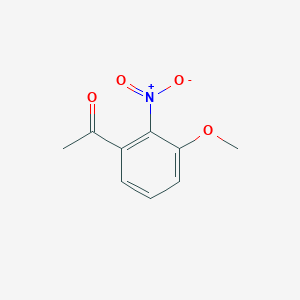
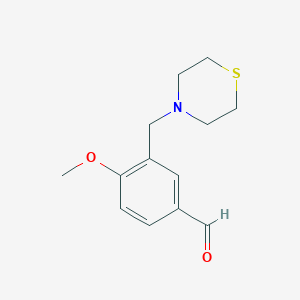

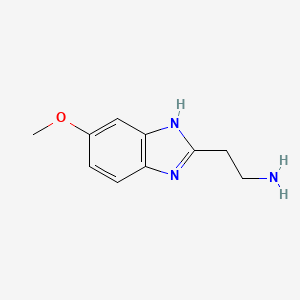
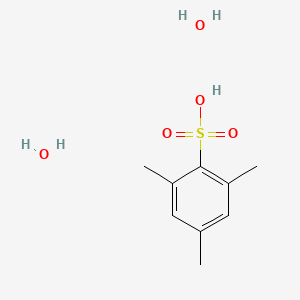
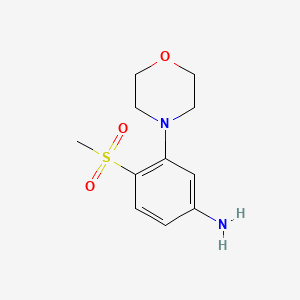
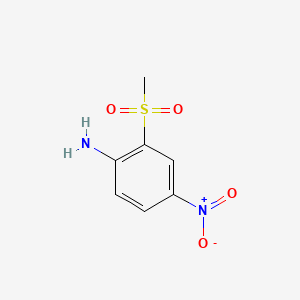


![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)
